

# Technical Guide: Physicochemical Properties of (2-Amino-4-fluorophenyl)methanol

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## Compound of Interest

Compound Name: (2-Amino-4-fluorophenyl)methanol

Cat. No.: B175940

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## Introduction

**(2-Amino-4-fluorophenyl)methanol**, also known as 2-amino-4-fluorobenzyl alcohol, is an aromatic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an aminobenzyl alcohol core with a fluorine substituent, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of **(2-Amino-4-fluorophenyl)methanol**, detailed experimental protocols for the determination of key properties, and a proposed synthetic route.

## Physicochemical Properties

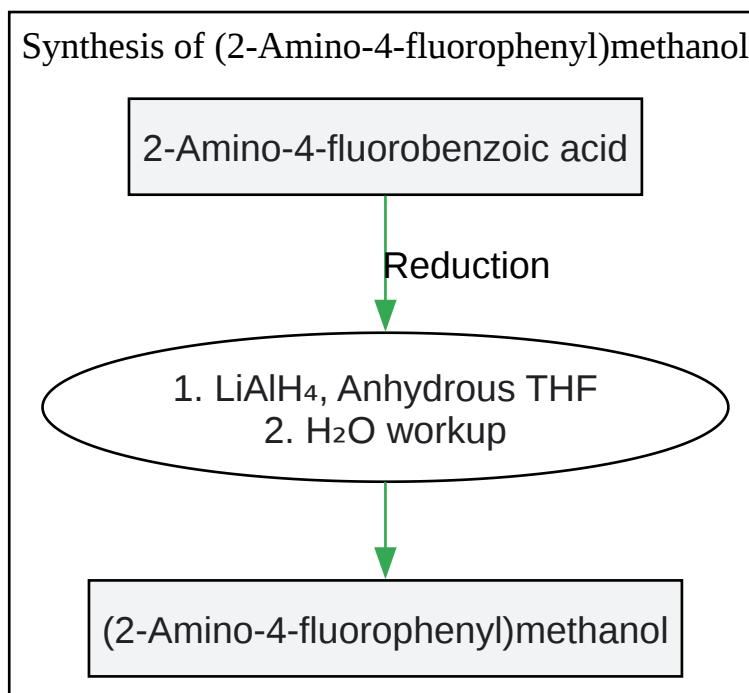
A summary of the available and predicted physicochemical data for **(2-Amino-4-fluorophenyl)methanol** is presented below. It is important to note that while some properties have been predicted through computational models, experimentally determined values are not widely available in the current literature.

Table 1: Summary of Physicochemical Properties of **(2-Amino-4-fluorophenyl)methanol**

Property	Value	Source
IUPAC Name	(2-Amino-4-fluorophenyl)methanol	N/A
Synonyms	2-Amino-4-fluorobenzyl alcohol	N/A
CAS Number	197783-88-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	141.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	Data not available	N/A
Boiling Point	293.8 ± 25.0 °C (Predicted)	<a href="#">[1]</a>
Solubility	Data not available	N/A
pKa	14.14 ± 0.10 (Predicted)	<a href="#">[1]</a>
logP	Data not available	N/A

## Synthesis of (2-Amino-4-fluorophenyl)methanol

A potential synthetic route to **(2-Amino-4-fluorophenyl)methanol** involves the reduction of the carboxylic acid group of 2-amino-4-fluorobenzoic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>), is typically required for this transformation.



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A proposed synthetic pathway for **(2-Amino-4-fluorophenyl)methanol**.

## Experimental Protocol: Reduction of 2-Amino-4-fluorobenzoic Acid with LiAlH<sub>4</sub>

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride and should be adapted and optimized for the specific substrate.

[3][4]

Materials:

- 2-Amino-4-fluorobenzoic acid
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 10% (v/v) Sulfuric acid

- Diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies

**Procedure:**

- **Setup:** Assemble a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- **Reaction:** Suspend lithium aluminum hydride (a slight excess relative to the carboxylic acid) in anhydrous THF in the reaction flask.
- Dissolve 2-amino-4-fluorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH<sub>4</sub> suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
- After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by TLC.
- **Workup:** Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH<sub>4</sub>. This is a highly exothermic and gas-evolving step and must be performed with extreme care.

- Acidify the mixture by slowly adding 10% sulfuric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **(2-Amino-4-fluorophenyl)methanol** can be purified by a suitable method such as column chromatography or recrystallization.

## Experimental Protocols for Physicochemical Property Determination

Due to the lack of experimentally determined data, the following sections provide detailed, generalized protocols for measuring the key physicochemical properties of **(2-Amino-4-fluorophenyl)methanol**.

### Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

- Sample Preparation: Finely powder a small amount of dry **(2-Amino-4-fluorophenyl)methanol**.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Microscale Boiling Point Determination

- Sample Preparation: Place a small amount of liquid **(2-Amino-4-fluorophenyl)methanol** into a small test tube.
- Capillary Insertion: Invert a sealed-end capillary tube and place it, open end down, into the liquid.
- Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., oil bath).
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

## Solubility Determination

Solubility is a crucial parameter for drug development, affecting formulation and bioavailability.

Methodology: Shake-Flask Method

- Sample Preparation: Add an excess amount of **(2-Amino-4-fluorophenyl)methanol** to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).
- Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: After equilibration, allow the excess solid to settle. Carefully remove an aliquot of the supernatant, filter it to remove any undissolved solid, and determine the

concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

## pKa Determination

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different pH values.

Methodology: Potentiometric Titration

- Sample Preparation: Dissolve a precisely weighed amount of **(2-Amino-4-fluorophenyl)methanol** in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

## logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

Methodology: Shake-Flask Method

- System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before use.
- Partitioning: Dissolve a known amount of **(2-Amino-4-fluorophenyl)methanol** in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

- Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation and Analysis: Separate the n-octanol and aqueous layers by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

## Conclusion

This technical guide has summarized the currently available physicochemical information for **(2-Amino-4-fluorophenyl)methanol** and provided detailed experimental protocols for the determination of its key properties. While predicted values for some properties are available, there is a clear need for experimental validation to provide a more accurate and complete physicochemical profile of this compound. The provided synthetic route and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this promising chemical entity.

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